1-(7-{[2-(3,5-Dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethan-1-one
Overview
Description
1-(7-{[2-(3,5-Dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethan-1-one is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is characterized by the presence of an oxazole ring, a pyrrolidine ring, and a benzoxazine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-{[2-(3,5-Dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethan-1-one involves multiple steps, typically starting with the preparation of the oxazole and benzoxazine intermediates. Common synthetic routes include:
Oxazole Synthesis: The oxazole ring can be synthesized using the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes.
Benzoxazine Synthesis: The benzoxazine ring can be synthesized through the reaction of phenols with formaldehyde and primary amines under acidic conditions.
Final Coupling: The final step involves coupling the oxazole and benzoxazine intermediates with the pyrrolidine sulfonyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(7-{[2-(3,5-Dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or benzoxazine rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole or benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-{[2-(3,5-Dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea .
- (1R)-N-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(hydroxymethyl)-7-methoxy-2-(1-oxopropyl)-1′-spiro[3,9-dihydro-1H-pyrido pyrido .
Uniqueness
1-(7-{[2-(3,5-Dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethan-1-one is unique due to its combination of oxazole, pyrrolidine, and benzoxazine rings, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
1-[7-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-19(13(2)27-20-12)17-5-4-8-22(17)28(24,25)15-6-7-16-18(11-15)26-10-9-21(16)14(3)23/h6-7,11,17H,4-5,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVJLISISYLBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC4=C(C=C3)N(CCO4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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